Propiophenone, 5-tert-butyl-2-hydroxy-
Description
Propiophenone, 5-tert-butyl-2-hydroxy- (CAS: 25441-52-5) is a substituted propiophenone derivative with the IUPAC name 1-(2-hydroxy-4-tert-butyl-phenyl)propan-1-one. Its structure consists of a propanone backbone attached to a phenolic ring substituted with a hydroxyl (-OH) group at the 2-position and a bulky tert-butyl (-C(CH₃)₃) group at the 4-position (para to the hydroxyl group). Its structural features—particularly the electron-donating hydroxyl group and sterically demanding tert-butyl substituent—impart distinct physicochemical properties, influencing solubility, stability, and reactivity compared to simpler propiophenone derivatives.
Properties
CAS No. |
25441-52-5 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-tert-butyl-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-11(14)10-7-6-9(8-12(10)15)13(2,3)4/h6-8,15H,5H2,1-4H3 |
InChI Key |
UMULQXUXUAKYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5-tert-butyl-2-hydroxy- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production of Propiophenone, 5-tert-butyl-2-hydroxy- typically involves large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 5-tert-butyl-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde.
Reduction: Formation of 5-tert-butyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Propiophenone, 5-tert-butyl-2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of Schiff bases and metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Propiophenone, 5-tert-butyl-2-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Propiophenone, 5-tert-butyl-2-hydroxy- and related compounds:
Key Observations :
The hydroxyl group enhances acidity (pKa ~10–12 for phenolic protons), enabling deprotonation under basic conditions for further functionalization. In contrast, AMFEPRAMONE’s diethylamino group (a strong electron donor) increases basicity and alters biological activity, leading to its classification as a controlled substance.
Physicochemical Properties: Propiophenone (CAS 93-55-0) is a low-viscosity liquid (refractive index: 1.526) with applications in flavoring and drug synthesis. The substituted derivative (5-tert-butyl-2-hydroxy-) is likely a solid at room temperature due to increased molecular weight and hydrogen bonding from the hydroxyl group.
Biological and Industrial Relevance: While propiophenone is a non-hazardous intermediate (per SDS data), the hydroxyl group in 5-tert-butyl-2-hydroxy-propiophenone may confer antioxidant properties, similar to other phenolic compounds like BHT (butylated hydroxytoluene). However, explicit studies confirming this are absent in the provided evidence. AMFEPRAMONE exemplifies how minor structural changes (e.g., amino vs. hydroxyl groups) drastically alter pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
